molecular formula C35H44O13 B8261446 Taxayunnansin A

Taxayunnansin A

Cat. No.: B8261446
M. Wt: 672.7 g/mol
InChI Key: IKDVXNASCSGIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxayunnansin A is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taxayunnansin A typically involves multi-step organic reactions. The process begins with the preparation of the tetracyclic core, followed by the introduction of the acetoxy and benzoate groups. Key steps include:

    Formation of the Tetracyclic Core: This step involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the tetracyclic structure.

    Introduction of Hydroxyl and Acetoxy Groups: Hydroxyl groups are introduced through hydroxylation reactions, while acetoxy groups are added via acetylation reactions using acetic anhydride and a catalyst.

    Attachment of the Benzoate Group: The benzoate group is typically introduced through esterification reactions, using benzoic acid and a suitable dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Taxayunnansin A undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert carbonyl groups to hydroxyl groups.

    Substitution: The acetoxy and benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, Taxayunnansin A is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Taxayunnansin A involves its interaction with specific molecular targets. The hydroxyl and acetoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The benzoate group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2,9,11,16-Tetrahydroxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate
  • [2,9,11,16-Tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] acetate

Uniqueness

The uniqueness of Taxayunnansin A lies in its specific combination of functional groups and tetracyclic structure

Biological Activity

Taxayunnansin A is a taxane diterpenoid compound isolated from Taxus yunnanensis, a species of yew. This compound has garnered attention for its diverse biological activities, including its potential as an anticancer agent, antioxidant, and antimicrobial substance. Its molecular formula is C35H44O13C_{35}H_{44}O_{13}, with a molecular weight of 672.716 g/mol .

Anticancer Properties

This compound exhibits promising anticancer activity through various mechanisms:

  • Cytotoxicity : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been found to inhibit the growth of neuroblastoma and colon cancer cells by activating apoptotic pathways involving caspases .
  • Mechanism of Action : The compound appears to interfere with the PI3K/AKT signaling pathway, crucial for cell survival and proliferation. This disruption leads to increased apoptosis in targeted cancer cells .
  • Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, indicating its potential as a therapeutic agent .

Antioxidant Activity

This compound shows strong antioxidant properties, which are essential for neutralizing free radicals and preventing oxidative stress:

  • DPPH Assay : The antioxidant capacity was assessed using the DPPH radical scavenging method, revealing that this compound effectively reduces DPPH radicals, demonstrating its potential as a natural antioxidant .
  • Comparative Analysis : In comparative studies with other antioxidants, this compound exhibited superior activity, highlighting its potential application in health supplements aimed at reducing oxidative damage.

Antimicrobial Activity

The antimicrobial effects of this compound have also been documented:

  • Broad-Spectrum Activity : It has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
  • Mechanism of Action : The compound's action against microbes may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways .

Table of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via PI3K/AKT pathway disruption
AntioxidantScavenges free radicals (DPPH assay)
AntimicrobialInhibits growth of bacteria and fungi

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets:

  • Target Proteins : Docking simulations indicate that this compound binds effectively to proteins involved in cancer progression and oxidative stress response, suggesting potential therapeutic roles in both oncology and general health maintenance .

Properties

IUPAC Name

[2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDVXNASCSGIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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